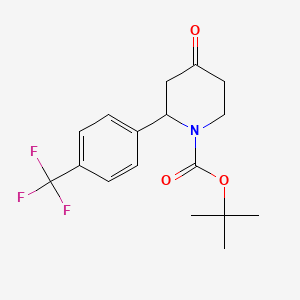

Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a ketone at position 4, and a 4-(trifluoromethyl)phenyl substituent at position 2. Its molecular formula is C17H20F3NO3, with a molecular weight of 343.34 g/mol . The compound is utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula |

C17H20F3NO3 |

|---|---|

Molecular Weight |

343.34 g/mol |

IUPAC Name |

tert-butyl 4-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-13(22)10-14(21)11-4-6-12(7-5-11)17(18,19)20/h4-7,14H,8-10H2,1-3H3 |

InChI Key |

UHJLTLSGWKAUGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The foundational approach to synthesizing tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves a multi-step solution-phase strategy. A widely cited method begins with the reaction of tert-butyl bromoacetate and piperidine derivatives in the presence of a base such as triethylamine. The reaction is typically conducted in polar aprotic solvents like dichloromethane (DCM) or methanol at room temperature, facilitating nucleophilic substitution to form the piperidine core.

Key steps include:

- Formation of the Piperidine Ring : Piperidine is treated with tert-butyl bromoacetate under basic conditions to generate tert-butyl piperidine-1-carboxylate.

- Introduction of the Trifluoromethylphenyl Group : A Friedel-Crafts acylation or Suzuki-Miyaura coupling introduces the 4-(trifluoromethyl)phenyl moiety at the 2-position of the piperidine ring.

- Oxidation to the 4-Oxo Derivative : The piperidine ring is oxidized at the 4-position using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the ketone functionality.

Optimization Insights :

- Solvent selection critically impacts yield, with DCM providing superior reaction homogeneity compared to methanol.

- Industrial-scale processes often employ continuous flow reactors to enhance mixing and reduce reaction times, achieving yields of 85–92%.

One-Pot Multicomponent Approaches

Recent advancements have streamlined synthesis through one-pot methodologies. A notable protocol involves the simultaneous coupling of tert-butyl 4-oxopiperidine-1-carboxylate, 4-(trifluoromethyl)phenylboronic acid, and a palladium catalyst in a single reactor. This method leverages Suzuki-Miyaura cross-coupling to directly install the aryl group, bypassing intermediate isolation.

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Tetrahydrofuran (THF)/H₂O (3:1)

- Temperature : 80°C, 12 hours

Outcomes :

- Yield : 78–84%

- Purity : >95% (HPLC)

- Advantages : Reduced purification steps and improved atom economy.

Solid-Phase and Flow Chemistry Techniques

Industrial production increasingly adopts solid-phase synthesis and continuous flow systems to enhance scalability. In one setup, a resin-bound piperidine precursor undergoes sequential functionalization:

- Immobilization : Piperidine is anchored to a Wang resin via its carboxylate group.

- Aryl Group Incorporation : On-resin Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid.

- Oxidation and Cleavage : The resin-bound intermediate is oxidized and cleaved using trifluoroacetic acid (TFA), yielding the final product.

Flow Chemistry Parameters :

- Reactor Type : Microfluidic tubular reactor

- Residence Time : 30 minutes

- Yield : 89–91%

- Throughput : 1.2 kg/day

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly influences efficiency. Copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at 0°C catalyze the coupling of azides with alkyne-functionalized piperidine intermediates, forming triazole linkages that stabilize the trifluoromethylphenyl group.

Comparative Catalyst Performance :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI/DIPEA | DMF | 0 | 90–97 |

| Pd(OAc)₂ | THF/H₂O | 80 | 78–84 |

| NiCl₂ | EtOH | 25 | 65–72 |

Copper-based systems outperform palladium and nickel in both yield and reaction time, though palladium remains preferred for stereoselective couplings.

Purification and Analytical Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data confirms structural integrity:

Spectroscopic Data :

- ¹³C NMR (100 MHz, CDCl₃) : δ 166.9 (C=O), 154.6 (COO), 148.2 (CF₃), 134.8 (Ar-C), 79.8 (C(CH₃)₃).

- HRMS (ESI+) : m/z 344.1345 [M+H]⁺ (calc. 344.1349).

Purity Assessment :

Challenges and Industrial Considerations

Synthetic hurdles include managing the electron-withdrawing trifluoromethyl group’s destabilizing effects during coupling reactions. Industrial protocols address this by:

- Low-Temperature Conditions : Minimizing side reactions.

- Anhydrous Solvents : Preventing hydrolysis of intermediates.

- Phase Transfer Catalysts : Enhancing interfacial reactivity in biphasic systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound 1 :

Name: tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Source: Key Differences:

- A 3-chloro-2-nitroanilino group replaces the 4-(trifluoromethyl)phenyl group.

- The absence of the 4-oxo group.

Implications : - Reduced hydrophobicity compared to the trifluoromethylphenyl group .

Compound 2 :

Name : tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Source :

Key Differences :

- The trifluoromethyl group is at the ortho (2<sup>nd</sup>) position of the phenyl ring, unlike the para (4<sup>th</sup>) position in the target compound.

Implications : - Steric hindrance from the ortho-substituent may restrict rotational freedom, affecting binding to biological targets.

- Meta-substitution patterns (e.g., 2-fluoro-6-CF3) can enhance selectivity for certain enzymes .

Variations in the Carbonyl Group

Compound 3 :

Name : tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Source :

Key Differences :

- The ketone is at position 3 instead of position 4 .

Implications : - Altered hydrogen-bonding capacity and dipole moments may influence interactions with active sites in proteins.

- Position 3 ketones are less common in piperidine-based enzyme inhibitors, suggesting divergent pharmacological profiles .

Compound 4 :

Name : benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Source :

Key Differences :

Substituent Modifications on the Aromatic Ring

Compound 5 :

Name : tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate

Source :

Key Differences :

- A pyridine ring replaces the benzene ring, with a hydroxyl group at position 4.

Implications : - Pyridine’s nitrogen atom introduces hydrogen-bond acceptor capability, enhancing solubility.

- The hydroxyl group enables further derivatization (e.g., phosphorylation) but may reduce metabolic stability .

Compound 6 :

Name: tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate Source: Key Differences:

- A 3-phenylpropanoyl chain replaces the trifluoromethylphenyl group. Implications:

- Increased hydrophobicity due to the phenylpropanoyl moiety may improve membrane permeability but reduce aqueous solubility .

Biological Activity

Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1245648-32-1, is a synthetic compound belonging to the piperidine derivative class. Its molecular formula is with a molecular weight of 343.34 g/mol. The compound features a tert-butyl ester group, a ketone functional group, and a phenyl moiety substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially influencing its biological activity.

Chemical Structure and Properties

The unique structure of this compound can be summarized as follows:

- Chemical Structure :

- IUPAC Name : tert-butyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate

- InChI Key : RSFRBHIRISNXIK-UHFFFAOYSA-N

- Boiling Point : Approximately 292.5 °C at 760 mmHg

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀F₃NO₃ |

| Molecular Weight | 343.34 g/mol |

| IUPAC Name | tert-butyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate |

| Boiling Point | 292.5 °C |

| Storage Temperature | Room temperature |

The presence of the trifluoromethyl group often increases the compound's lipophilicity and metabolic stability. This can lead to improved binding affinities to biological targets such as enzymes or receptors involved in various pathways.

Potential Biological Targets

- Enzyme Inhibition : Similar compounds have demonstrated potential as enzyme inhibitors in various biochemical pathways.

- Receptor Interaction : The structural features may allow interaction with specific receptors, influencing signaling pathways.

Case Studies and Related Research

Research on related compounds has shown promising results in terms of biological activity:

- GSK-3β Inhibitors : Studies on piperidine derivatives have highlighted their potential as GSK-3β inhibitors, with some compounds demonstrating significant inhibitory potency and metabolic stability .

- Trifluoromethyl Group Impact : The inclusion of trifluoromethyl groups has been shown to enhance the potency of various drugs by improving their pharmacokinetic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties and potential applications of this compound.

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 1093759-80-8 | 0.86 | Contains an acetyl group instead of a ketone |

| Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | 1402047-77-1 | 0.83 | Amino group substitution enhances potential activity |

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 0.82 | Difluoro substitution alters electronic properties |

| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | 0.81 | Contains amino and difluoro groups affecting reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving hydrogenation, coupling reactions, and protective group strategies. For example:

- Stepwise Hydrogenation : Tert-butyl 4-(fluoroaryl)piperidine derivatives are reduced under H₂ (1 atm) using PtO₂ as a catalyst in EtOAc/HOAc, followed by purification via silica chromatography .

- Boc Deprotection : Treatment with HCl in Et₂O removes the tert-butyloxycarbonyl (Boc) group, yielding the piperidine hydrochloride salt .

- Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces trifluoromethylphenyl groups, as seen in tert-butyl 4-(trifluoromethylphenyl)piperidine derivatives .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key diagnostic signals include the tert-butyl singlet (~1.42 ppm), piperidine ring protons (2.7–3.2 ppm), and aromatic protons from the trifluoromethylphenyl group (7.4–7.6 ppm). For example, tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate shows distinct splitting patterns for fluorinated aryl protons .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z = 248 [M+H]+ for deprotected intermediates) .

- IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) confirm the Boc group .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, eye protection, and respiratory masks to avoid inhalation of fine particulates .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., EtOAc, THF) .

- Waste Disposal : Segregate halogenated waste (e.g., trifluoromethyl byproducts) and consult certified waste management protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethylphenyl moiety?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like CPhos improves coupling efficiency in Negishi or Suzuki reactions .

- Solvent Optimization : THF or DMF enhances solubility of aryl halides, while LiCl additives stabilize intermediates .

- Temperature Control : Heating to 60–80°C accelerates sluggish cross-couplings but may require inert atmospheres to prevent Boc group degradation .

Q. How to resolve discrepancies in NMR data during structural validation?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the piperidine ring can cause splitting (e.g., axial/equatorial H signals). Use variable-temperature NMR to "freeze" ring dynamics .

- Impurity Identification : Compare experimental 1H NMR with computational predictions (e.g., DFT-calculated shifts) or spiking with authentic samples .

- Decoupling Experiments : NOESY or COSY spectra clarify through-space couplings in crowded regions (e.g., overlapping aryl and piperidine protons) .

Q. What strategies improve the compound’s metabolic stability in pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the trifluoromethyl group with metabolically stable groups (e.g., cyclopropyl) while retaining target affinity .

- Prodrug Design : Mask the piperidine nitrogen with enzymatically cleavable groups (e.g., carbamates) to enhance bioavailability .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding pockets for rational modifications .

Q. How to address low enantiomeric purity in chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or coupling steps to enhance stereoselectivity .

- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Data Contradiction Analysis

Q. Why do identical synthetic protocols produce variable yields across labs?

- Methodological Answer :

- Reagent Purity : Trace moisture in THF or EtOAc can hydrolyze intermediates; use molecular sieves or freshly distilled solvents .

- Catalyst Lot Variability : Pd catalysts from different suppliers may contain varying Pd(0)/Pd(II) ratios; pre-activate with reducing agents (e.g., DIBAL-H) .

- Scale-Up Effects : Heat/mass transfer limitations in larger batches reduce efficiency; optimize stirring rates and reactor geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.